3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, combines the indole moiety with a pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a haloalkane or an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrrolidine derivatives.
Scientific Research Applications
3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share the indole core but differ in the ester group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness
3-Pyrrolidin-3-YL-indole-1-carboxylic acid tert-butyl ester is unique due to its combination of the indole and pyrrolidine moieties, which provides a distinct set of chemical and biological properties .
Properties
CAS No. |
886370-44-1 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 3-pyrrolidin-3-ylindole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-14(12-8-9-18-10-12)13-6-4-5-7-15(13)19/h4-7,11-12,18H,8-10H2,1-3H3 |
InChI Key |
CNEARFWZIAPQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCNC3 |
Origin of Product |
United States |
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